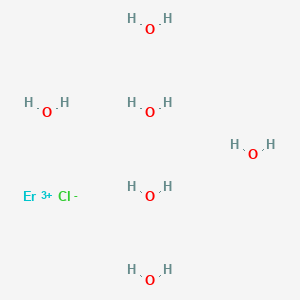
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol is a chemical compound derived from the carbazole family. Carbazole derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties
Preparation Methods
The synthesis of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol involves several steps:
Starting Material: The process begins with 9H-carbazole.
Alkylation: Treatment of 9H-carbazole with bromoethane yields 9-ethyl-9H-carbazole.
Formylation: The intermediate 9-ethyl-9H-carbazole is then treated with phosphorous oxychloride to produce 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.
Chemical Reactions Analysis
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carbazole ring.
Common Reagents: Sodium borohydride, methanol, phosphorous oxychloride, and bromoethane are frequently used in these reactions.
Major Products: The primary products include alcohols, aldehydes, and carboxylic acids.
Scientific Research Applications
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Industry: Utilized in the production of photoelectrical substances, dyes, and supramolecular detection systems.
Mechanism of Action
The mechanism of action of (9-Ethyl-9H-carbazole-3,6-diyl)dimethanol involves its interaction with microbial cell membranes, leading to disruption and eventual cell death. The compound targets specific molecular pathways, inhibiting the growth and proliferation of bacteria and fungi .
Comparison with Similar Compounds
(9-Ethyl-9H-carbazole-3,6-diyl)dimethanol can be compared with other carbazole derivatives:
Similar Compounds: 9-ethyl-9H-carbazole, 9-ethyl-9H-carbazole-3,6-dicarbaldehyde.
Properties
CAS No. |
174815-03-3 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
[9-ethyl-6-(hydroxymethyl)carbazol-3-yl]methanol |
InChI |
InChI=1S/C16H17NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-8,18-19H,2,9-10H2,1H3 |
InChI Key |
RPMNJPVIQLEANM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CO)C3=C1C=CC(=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)





![Methyl 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13909204.png)


![6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909209.png)
![tert-butyl 4-[2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine-1-carboxylate](/img/structure/B13909210.png)
![[(E,4Z)-4-(2,6,6-trimethylcyclohex-2-en-1-ylidene)but-2-en-2-yl] acetate](/img/structure/B13909211.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-1-ylmethanol hydrochloride](/img/structure/B13909227.png)
